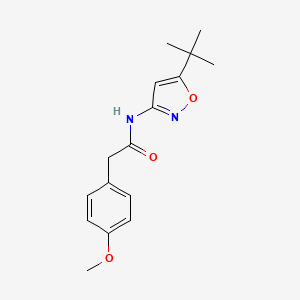![molecular formula C21H21N5O B4951886 N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B4951886.png)
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1,2,4-triazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1,2,4-triazol-1-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, combines the indole nucleus with a triazole ring, which may enhance its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1,2,4-triazol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Triazole Ring:
Coupling of the Indole and Triazole Units: The final step involves coupling the indole nucleus with the triazole ring through a nucleophilic substitution reaction, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .
Scientific Research Applications
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1,2,4-triazol-1-yl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus and triazole ring may interact with various enzymes, receptors, or proteins, leading to modulation of their activity . This can result in various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Similar structure with an indole nucleus and acetamide group.
2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: Contains an indole nucleus and benzimidazole moiety.
Uniqueness
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1,2,4-triazol-1-yl)acetamide is unique due to the presence of both the indole nucleus and triazole ring, which may confer enhanced biological activity and specificity compared to similar compounds .
Properties
IUPAC Name |
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-14-8-17(10-23-19(27)11-26-13-22-12-24-26)21-18(9-14)15(2)20(25-21)16-6-4-3-5-7-16/h3-9,12-13,25H,10-11H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFCRENJVGFISN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C3=CC=CC=C3)C)CNC(=O)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-{[(4-bromo-2,6-dimethylphenoxy)acetyl]oxy}benzoate](/img/structure/B4951807.png)
![N-methyl-N-(2-methylpropyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4951823.png)
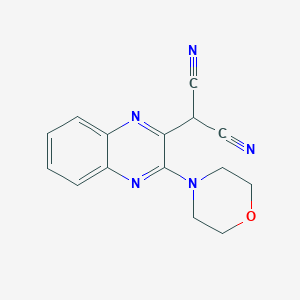
![3-{[2-(3-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4951829.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4,5-trichlorophenyl)methanesulfonamide](/img/structure/B4951836.png)
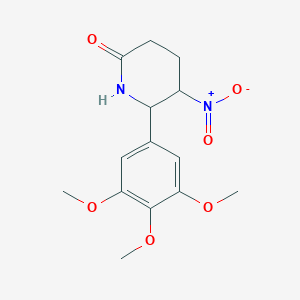
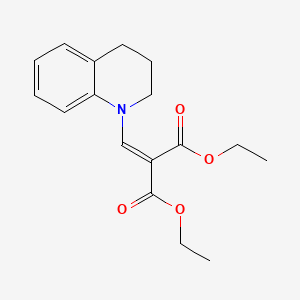
![N-[2-[(2-aminopyrimidin-5-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B4951864.png)
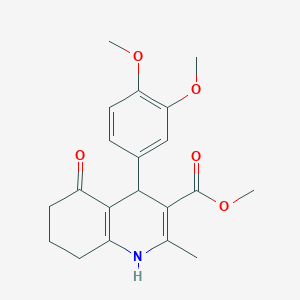
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4951877.png)
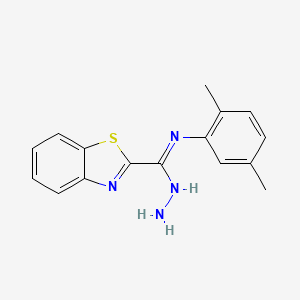
![N-[[3-(2-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4951895.png)
![2-chloro-N-[(Z)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B4951903.png)
